methyl N-(4-{[4-(oxolan-3-yl)-1,4-diazepan-1-yl]sulfonyl}phenyl)carbamate
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Overview
Description
Methyl N-(4-{[4-(oxolan-3-yl)-1,4-diazepan-1-yl]sulfonyl}phenyl)carbamate is a complex organic compound that belongs to the class of carbamates. Carbamates are widely known for their diverse applications in various fields, including agriculture, medicine, and chemical research. This particular compound features a unique structure that includes an oxolan ring, a diazepane ring, and a sulfonyl group, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-(4-{[4-(oxolan-3-yl)-1,4-diazepan-1-yl]sulfonyl}phenyl)carbamate typically involves multiple steps, starting with the preparation of the oxolan and diazepane intermediates. One common method involves the reaction of oxolan-3-ylamine with 1,4-diazepane-1-sulfonyl chloride under basic conditions to form the intermediate. This intermediate is then reacted with methyl isocyanate to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or toluene to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. For instance, continuous flow reactors can be employed to maintain optimal reaction conditions and improve the overall yield. Additionally, the use of catalysts such as palladium or indium triflate can enhance the reaction rates and selectivity, making the process more cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Methyl N-(4-{[4-(oxolan-3-yl)-1,4-diazepan-1-yl]sulfonyl}phenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carbamate or sulfonyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions with solvents like ether or tetrahydrofuran.
Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions often require catalysts like palladium or copper and are conducted under inert atmospheres.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, alcohols, and various substituted carbamates, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl N-(4-{[4-(oxolan-3-yl)-1,4-diazepan-1-yl]sulfonyl}phenyl)carbamate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its use as an anti-inflammatory or anticancer agent.
Mechanism of Action
The mechanism of action of methyl N-(4-{[4-(oxolan-3-yl)-1,4-diazepan-1-yl]sulfonyl}phenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. The sulfonyl group plays a crucial role in this interaction, as it can form strong hydrogen bonds or electrostatic interactions with the target molecules .
Comparison with Similar Compounds
Similar Compounds
Methyl carbamate: A simpler carbamate compound used in various industrial applications.
Phenyl carbamate: Known for its use in the synthesis of pharmaceuticals and agrochemicals.
Sulfonyl carbamates: A class of compounds with similar structural features and applications.
Uniqueness
Methyl N-(4-{[4-(oxolan-3-yl)-1,4-diazepan-1-yl]sulfonyl}phenyl)carbamate stands out due to its unique combination of an oxolan ring, a diazepane ring, and a sulfonyl group. This unique structure imparts specific chemical properties, such as increased stability and reactivity, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
methyl N-[4-[[4-(oxolan-3-yl)-1,4-diazepan-1-yl]sulfonyl]phenyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O5S/c1-24-17(21)18-14-3-5-16(6-4-14)26(22,23)20-9-2-8-19(10-11-20)15-7-12-25-13-15/h3-6,15H,2,7-13H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALVXKPYNWOPFLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCN(CC2)C3CCOC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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